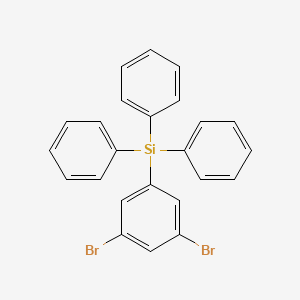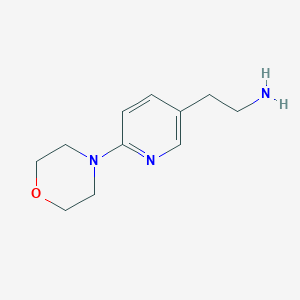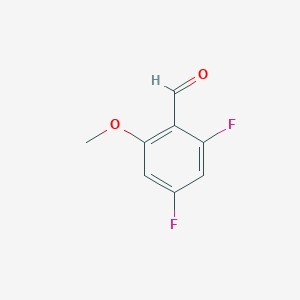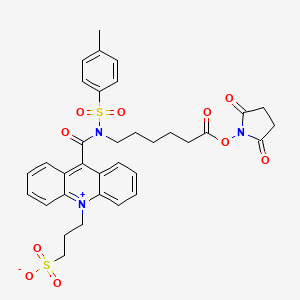
3-(9-((6-(2,5-Dioxopyrrolidin-1-yloxy)-6-oxohexyl)(tosyl)carbamoyl)acridinium-10-yl)propane-1-sulfonate
Overview
Description
3-(9-((6-(2,5-Dioxopyrrolidin-1-yloxy)-6-oxohexyl)(tosyl)carbamoyl)acridinium-10-yl)propane-1-sulfonate is a complex organic molecule belonging to the class of acridinium compounds. It is notable for its utility in various scientific fields due to its structural properties that allow for diverse chemical interactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9-((6-(2,5-Dioxopyrrolidin-1-yloxy)-6-oxohexyl)(tosyl)carbamoyl)acridinium-10-yl)propane-1-sulfonate generally involves multiple steps:
Formation of the Acridinium Core: : This step typically involves the cyclization of precursor compounds under high temperature with catalytic conditions to form the acridinium nucleus.
Sulfonation and Carbamoylation:
Industrial Production Methods: On an industrial scale, the synthesis process is scaled up using continuous flow techniques to ensure consistent quality and yield. Automated systems are employed to monitor reaction conditions, such as temperature, pH, and reaction time, to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(9-((6-(2,5-Dioxopyrrolidin-1-yloxy)-6-oxohexyl)(tosyl)carbamoyl)acridinium-10-yl)propane-1-sulfonate undergoes various chemical reactions:
Oxidation and Reduction: : The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Substitution Reactions: : Given its multiple reactive sites, it can undergo nucleophilic and electrophilic substitution reactions.
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Reactants like halogenating agents or alkylating agents under controlled temperature and solvent conditions.
Major Products: The major products from these reactions depend on the specific conditions, with possible derivatives including modified sulfonate or carbamoyl groups that can be tailored for specific applications.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a precursor for synthesizing other complex organic molecules due to its versatile functional groups.
Biology and Medicine:Fluorescent Tagging: : The acridinium moiety provides fluorescence properties, making it useful in biological assays and imaging.
Drug Development: : Its functional groups allow for modifications to create pharmacologically active compounds.
Material Science: : Used in the synthesis of polymers and materials with specific electronic or optical properties.
Environmental Science: : Employed in the detection and analysis of environmental pollutants due to its reactive nature.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with biological molecules:
Molecular Targets: : Includes enzymes, receptors, and nucleic acids.
Pathways: : It can modulate pathways by binding to active sites or altering the chemical environment, impacting processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Uniqueness: Compared to other acridinium compounds, 3-(9-((6-(2,5-Dioxopyrrolidin-1-yloxy)-6-oxohexyl)(tosyl)carbamoyl)acridinium-10-yl)propane-1-sulfonate is unique due to its sulfonate and carbamoyl functionalities, providing distinct chemical reactivity and stability.
Similar Compounds:N-(Acridin-9-yl)succinimide: : Similar in having an acridinium core but differs in its functional groups.
Acridinium-10-ylmethanesulfonate: : Shares the sulfonate functionality but lacks the carbamoyl group.
Properties
IUPAC Name |
3-[9-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-(4-methylphenyl)sulfonylcarbamoyl]acridin-10-ium-10-yl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O10S2/c1-24-15-17-25(18-16-24)49(45,46)36(22-8-2-3-14-32(40)47-37-30(38)19-20-31(37)39)34(41)33-26-10-4-6-12-28(26)35(21-9-23-48(42,43)44)29-13-7-5-11-27(29)33/h4-7,10-13,15-18H,2-3,8-9,14,19-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZRGQSAWCNCFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCCCC(=O)ON2C(=O)CCC2=O)C(=O)C3=C4C=CC=CC4=[N+](C5=CC=CC=C53)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


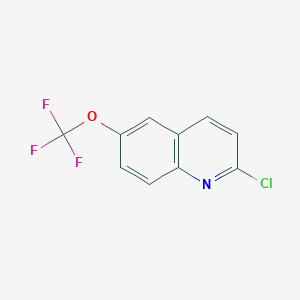
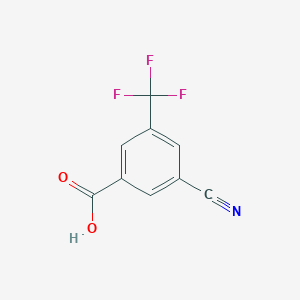
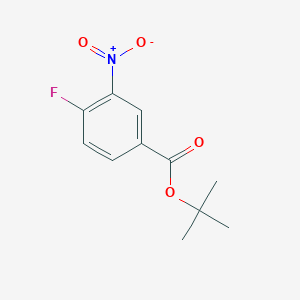
![Tert-butyl[(3,5-dimethylphenyl)methyl]amine](/img/structure/B1428600.png)
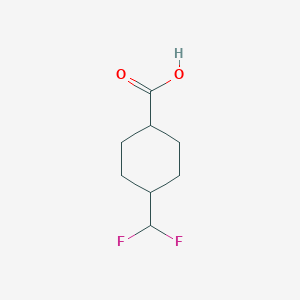
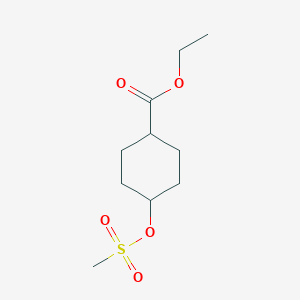
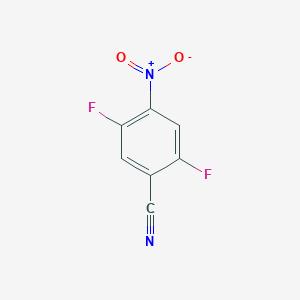

![Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1428609.png)
![(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B1428612.png)
![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)
